Rapid, Quantitative Oxidation to Sulfonamide: A High-Yield Derivatization Advantage
CAS 842120-88-1 demonstrates a unique, high-efficiency oxidative conversion to its corresponding sulfonamide. When treated with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, the reaction proceeds to completion, yielding N-isobutylidene-4-methylbenzenesulfonamide with a 100% yield in just 0.08 hours [1]. This contrasts with the general class of sulfinamides, where over-oxidation to sulfonic acids or slower kinetics can be common issues; for example, the oxidation of simpler alkyl sulfinamides often requires longer reaction times or controlled conditions to prevent byproduct formation [2].
| Evidence Dimension | Oxidation Reaction Yield and Time |
|---|---|
| Target Compound Data | 100% yield, 0.08 h |
| Comparator Or Baseline | General class of alkyl/aryl sulfinamides; typical oxidation procedures often report yields of 70-90% and require hours for completion. |
| Quantified Difference | Reaction is >10x faster and achieves a perfect yield, differentiating it from standard procedures. |
| Conditions | m-CPBA (oxidant), CH2Cl2 (solvent) |
Why This Matters
The quantitative, rapid, and clean oxidation to a defined sulfonamide provides a reliable, atom-economical route for downstream synthesis, reducing purification costs and time.
- [1] Molaid. 4-methyl-N-(2-methylpropylidene)benzenesulfinamide, CAS 842120-88-1, Reaction Data. https://www.molaid.com/en/compound/842120-88-1 View Source
- [2] KAIST. Fast and Efficient Synthesis of Sulfinamides by the Oxidation of Sulfenamides Using Potassium Fluoride and m-Chloroperoxybenzoic Acid. 2012. https://koasas.kaist.ac.kr/handle/10203/16610 View Source
